(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
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Overview
Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule featuring a piperidine ring, an oxadiazole moiety, and a difluoromethylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment to Piperidine: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Difluoromethylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled temperatures.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Opened oxadiazole derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the treatment of diseases involving the central nervous system.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may act as an inhibitor for certain enzymes or receptors, making it useful in the treatment of conditions like inflammation, cancer, or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a cascade of biochemical events that result in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl derivatives: These compounds share the oxadiazole moiety and exhibit similar reactivity and biological activity.
Piperidine-based compounds: These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Difluoromethylsulfonyl phenyl derivatives: These compounds are known for their stability and reactivity, making them useful in both medicinal and industrial chemistry.
Uniqueness
The uniqueness of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development.
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule that incorporates a piperidine ring and a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of compounds containing the oxadiazole ring has been extensively studied. The 1,2,4-oxadiazole derivatives can be synthesized through various methods such as cyclodehydration of amidoximes or via oxidative cyclization processes. Recent advancements have allowed for room temperature synthesis of these bioactive oxadiazoles with significant yields .
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, synthesized compounds bearing the oxadiazole and piperidine moieties demonstrated significant antibacterial activity against various strains. The presence of the sulfonyl group in the structure appears to enhance this activity due to its role in enzyme inhibition .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The piperidine ring is often associated with neuroactive properties, while oxadiazoles have been linked to enzyme inhibition mechanisms. In vitro assays indicated moderate to high inhibitory activity against AChE, positioning these compounds as potential candidates for treating neurodegenerative diseases .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of similar oxadiazole derivatives has yielded mixed results. Some studies indicate that these compounds can inhibit cancer cell proliferation in vitro; however, specific data regarding the compound is limited. Notably, a related study found that certain synthesized hybrids exhibited cytotoxic effects against human cancer cell lines but did not demonstrate significant activity across all tested compounds .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperidine and oxadiazole rings allows for interaction with enzyme active sites.
- Antimicrobial Action : The sulfonyl group enhances membrane permeability or disrupts metabolic pathways in bacteria.
- Cytotoxic Effects : Potential interference with DNA replication or cell cycle regulation in cancer cells.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGQIORKCEUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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